
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide, also known as DCF, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This leads to a decrease in the production of inflammatory cytokines and nitric oxide, respectively. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to decrease the production of nitric oxide, which plays a role in inflammation and cancer progression. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied, and its biological activities are well characterized. However, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide. One area of research could focus on optimizing the synthesis method of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide in various diseases. Future research could also focus on identifying the molecular targets of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide and elucidating its mechanism of action in more detail. Finally, studies could be conducted to investigate the potential synergistic effects of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide with other drugs or compounds.
Synthesemethoden
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-nitroaniline with ethyl alcohol in the presence of sodium ethoxide to form 3,4-dichloro-2-ethoxyaniline. The resulting compound is then reacted with 2-furylmethylchloride and sodium hydrosulfite to form 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to possess antiviral properties by inhibiting the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
Eigenschaften
Produktname |
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H13Cl2NO4S |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
3,4-dichloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13Cl2NO4S/c1-2-19-13-11(6-5-10(14)12(13)15)21(17,18)16-8-9-4-3-7-20-9/h3-7,16H,2,8H2,1H3 |
InChI-Schlüssel |
JISAQCAYCWWUJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



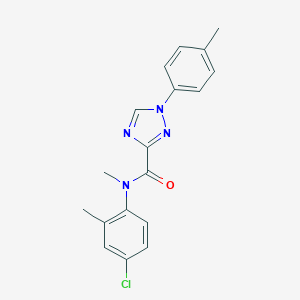
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
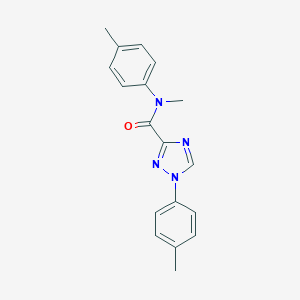
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
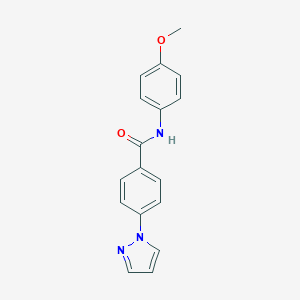


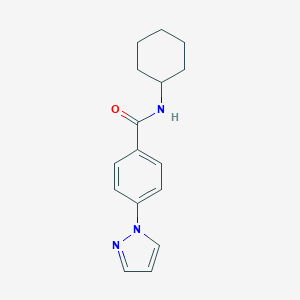
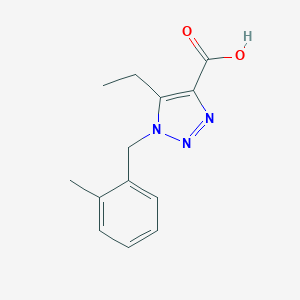
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)

![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)